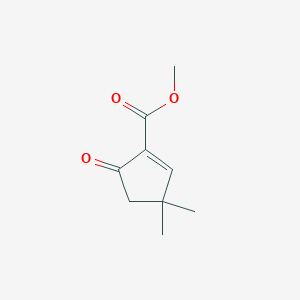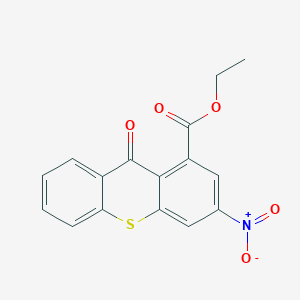
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate is a chemical compound with the molecular formula C16H11NO5S. It belongs to the thioxanthene family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a nitro group, a carbonyl group, and an ethyl ester group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 9-oxo-9H-thioxanthene-1-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and acidic catalysts for esterification. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and photoconductors
Wirkmechanismus
The mechanism of action of Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-nitro-9-oxo-9H-thioxanthene-1-carboxylate can be compared with other similar compounds, such as:
9-Oxo-9H-thioxanthene-3-carbonitrile: This compound has a similar thioxanthene core but differs in the functional groups attached, leading to different chemical and biological properties.
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: This compound has a different position of the carboxylate group, which can influence its reactivity and applications.
Indole derivatives: These compounds share some structural similarities and are also studied for their diverse biological activities .
Eigenschaften
CAS-Nummer |
81116-45-2 |
|---|---|
Molekularformel |
C16H11NO5S |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
ethyl 3-nitro-9-oxothioxanthene-1-carboxylate |
InChI |
InChI=1S/C16H11NO5S/c1-2-22-16(19)11-7-9(17(20)21)8-13-14(11)15(18)10-5-3-4-6-12(10)23-13/h3-8H,2H2,1H3 |
InChI-Schlüssel |
WUKPRXGCBKFHCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])SC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
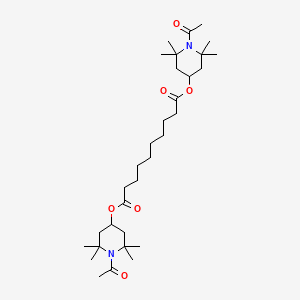

![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)


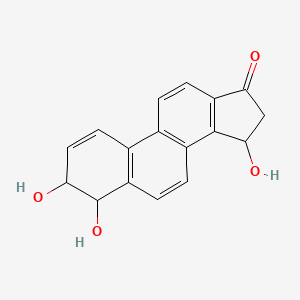
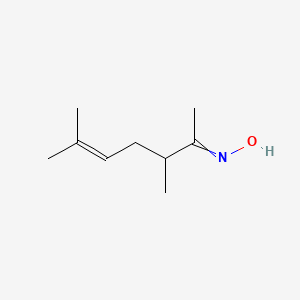
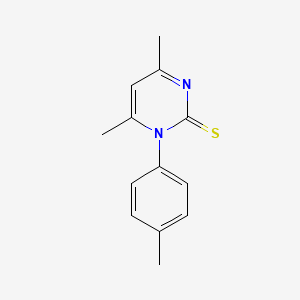
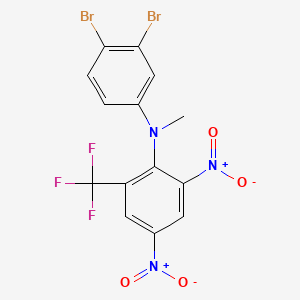
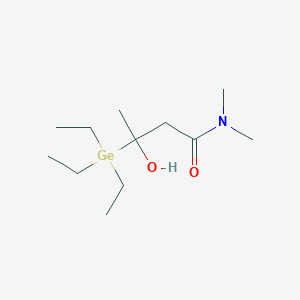
![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
